molecular formula C12H14FN3O2S2 B5741398 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide

Cat. No. B5741398
M. Wt: 315.4 g/mol
InChI Key: BQOULHAIAZWPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide, also known as TBSB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been found to bind to the ATP-binding site of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In materials science, this compound has been used as a linker to form metal-organic frameworks with tunable properties, such as porosity and selectivity.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, such as its high cost and potential toxicity. This compound should be handled with care, and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide. One possible direction is to explore the potential of this compound as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to investigate the binding interactions between this compound and different proteins or enzymes, which could lead to the discovery of new drug targets. In materials science, this compound could be further explored as a building block for the synthesis of functional materials with specific properties and applications. Overall, the research on this compound has the potential to make significant contributions to various fields and advance our understanding of the complex biological and chemical processes in the body.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, this compound has been used as a probe to study the binding interactions between proteins and ligands. In materials science, this compound has been explored as a building block for the synthesis of functional materials, such as metal-organic frameworks.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOULHAIAZWPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.